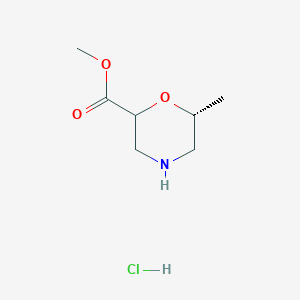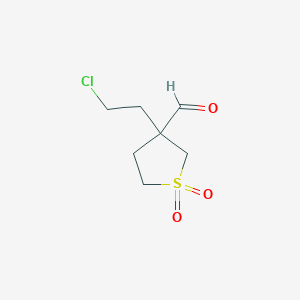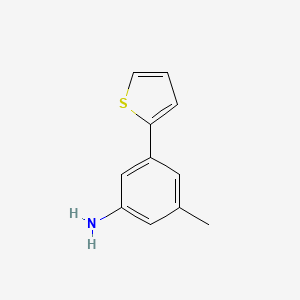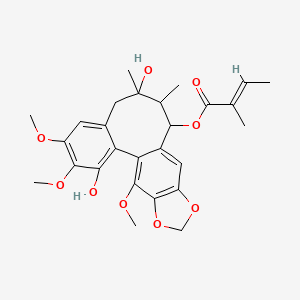
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H16F3N·HCl It is known for its unique structure, which includes a cyclohexyl group and three fluorine atoms attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and 3,3,3-trifluoropropanal.
Reaction: The cyclohexylamine reacts with 3,3,3-trifluoropropanal under controlled conditions to form the intermediate 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure the reaction proceeds efficiently.
Catalysts: Using catalysts to enhance the reaction rate and yield.
Purification: Employing purification techniques like crystallization or distillation to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield cyclohexyl-3,3,3-trifluoropropanoic acid.
Reduction: May yield cyclohexyl-3,3,3-trifluoropropanamine.
Substitution: May yield various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in biological systems, influencing cellular responses.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: Modulate signal transduction pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride
- 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride
- 3,3,3-Trifluoropropan-1-amine hydrochloride
Uniqueness
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride is unique due to its specific structural features, such as the cyclohexyl group and the trifluoromethyl group
Propiedades
Fórmula molecular |
C9H17ClF3N |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
1-cyclohexyl-3,3,3-trifluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H16F3N.ClH/c10-9(11,12)6-8(13)7-4-2-1-3-5-7;/h7-8H,1-6,13H2;1H |
Clave InChI |
QMURBVPSXJSFPS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CC(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B13301813.png)
![N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301818.png)
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13301827.png)

![1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301838.png)


![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13301855.png)
![1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13301862.png)

![4-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}phenol](/img/structure/B13301868.png)
